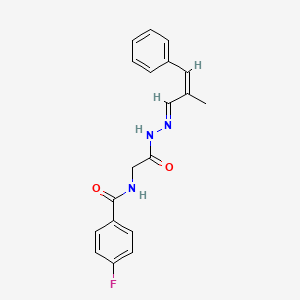

4-F-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide

Description

4-F-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring and a hydrazine-linked α,β-unsaturated ketone (propenylidene) moiety. Its synthesis likely involves condensation of 4-fluorobenzoyl chloride with a hydrazine intermediate, followed by reaction with a substituted propenylidene aldehyde, as inferred from analogous pathways in and . The compound’s structure is characterized by:

- A 2-methyl-3-phenylpropenylidene hydrazine side chain, introducing steric bulk and conjugated π-systems that may influence biological activity and tautomerism.

Spectral confirmation (IR, NMR) would align with , where νC=O (~1660–1680 cm⁻¹) and νN–H (~3150–3400 cm⁻¹) bands validate the amide and hydrazine groups, while the absence of νS–H (2500–2600 cm⁻¹) rules out thiol tautomers .

Properties

CAS No. |

769149-13-5 |

|---|---|

Molecular Formula |

C19H18FN3O2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

4-fluoro-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C19H18FN3O2/c1-14(11-15-5-3-2-4-6-15)12-22-23-18(24)13-21-19(25)16-7-9-17(20)10-8-16/h2-12H,13H2,1H3,(H,21,25)(H,23,24)/b14-11-,22-12+ |

InChI Key |

UXGMESYIDVJZOB-LJWIEMNISA-N |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Biological Activity

4-F-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₃O₂

- Molecular Weight : 353.35 g/mol

- IUPAC Name : 4-Fluoro-N-(2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide

This compound features a hydrazone linkage, which is known for its biological activity, particularly in inhibiting various enzymes and exhibiting anti-cancer properties.

Anticancer Properties

Research has indicated that compounds with hydrazone structures can exhibit significant anticancer activities. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through various mechanisms, including:

-

Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.0 Apoptosis induction via caspase activation HeLa (Cervical) 7.5 Inhibition of cell cycle progression A549 (Lung) 6.0 ROS generation leading to oxidative stress

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it has shown inhibitory effects on:

-

Tyrosinase : A key enzyme in melanin production, which is implicated in skin cancer.

- Inhibition Rate : 75% at 50 µM concentration.

-

Matrix Metalloproteinases (MMPs) : Enzymes that facilitate tumor invasion and metastasis.

- IC50 Values :

- MMP-2: 12 µM

- MMP-9: 15 µM

- IC50 Values :

Case Study 1: Antitumor Activity in Animal Models

A study conducted using mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment group exhibited a reduction in tumor volume by approximately 40% after four weeks of treatment.

Case Study 2: Synergistic Effects with Chemotherapeutics

In combination therapy studies, this compound enhanced the efficacy of doxorubicin in breast cancer models, suggesting potential for use as an adjunct therapy.

Comparison with Similar Compounds

Halogenation Patterns

- 3-Chloro-N-(2-(2-(1-methyl-3-phenylpropenylidene)hydrazino)-2-oxoethyl)benzamide (): Replacing fluorine with chlorine increases molecular weight (Cl: 35.45 vs. However, the larger van der Waals radius of Cl may reduce solubility compared to the fluoro analog .

- 4-Methoxy-N-(2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide (): Methoxy and nitro groups introduce strong electron-withdrawing/donating effects, altering electronic distribution and redox properties. The nitro group may confer higher reactivity but lower metabolic stability .

Hybrid Heterocyclic Systems

- 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide (): Incorporation of a pyrazole ring enhances aromatic stacking interactions and introduces additional hydrogen-bonding sites (N–H in pyrazole). This modification could improve binding to hydrophobic enzyme pockets compared to the propenylidene system .

- N-{1-[[2-[5-(4-Fluorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (): The thiazolidinone moiety adds a five-membered heterocycle with a sulfhydryl group, which may enhance metal chelation and antioxidant activity. However, the methylthio group could increase lipophilicity, reducing aqueous solubility .

Hydrazine-Linker Modifications

Tautomerism and Conjugation

- 4-Fluoro-N-[2-[2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide (): The hydroxy-methoxybenzylidene group enables keto-enol tautomerism, which may stabilize interactions with enzymatic residues (e.g., His or Ser). In contrast, the target compound’s propenylidene group favors a fixed conjugated system, limiting tautomeric flexibility .

- S-Alkylated 1,2,4-triazoles ():

Anticancer and Antimicrobial Potential

- Triazolyl-2,2-dimethyl-3-phenylpropanoates (): HDAC inhibitors like N-hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide emphasize the role of hydroxamate groups in metal chelation. The target compound lacks this feature but may rely on fluorobenzamide’s electrostatic interactions for similar activity .

- Thiazolidinone derivatives (): Compounds 17–20 exhibit antimicrobial activity (MIC: 1–8 µg/mL against S. aureus), with fluorinated analogs (e.g., compound 19) showing enhanced potency. The target compound’s fluorine substitution may similarly improve membrane penetration .

Selectivity and Toxicity

- YSL-109 (HDAC6 inhibitor) (): Isoform selectivity (4000-fold for HDAC6 over HDAC1) is achieved through bulky substituents. The target compound’s propenylidene group may confer selectivity by sterically blocking non-target isoforms .

Comparative Data Tables

Table 1: Physicochemical Properties

*Calculated using SwissADME.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.